4-(Dimethylamino)butane-1-thiol

Self-Assembled Monolayers Surface Chemistry Gold Functionalization

4-(Dimethylamino)butane-1-thiol (CAS 83785-27-7) is a C4 alkylthiol with a terminal tertiary amine group and a terminal thiol group, belonging to the class of aminoalkanethiols used extensively in surface functionalization. This bifunctional molecule features a thiol moiety capable of chemisorption onto gold surfaces (Au–S bond formation) and a dimethylamino group that can be protonated or deprotonated to modulate surface charge, enabling controlled immobilization of charged biomolecules.

Molecular Formula C6H15NS
Molecular Weight 133.26 g/mol
Cat. No. B13539148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)butane-1-thiol
Molecular FormulaC6H15NS
Molecular Weight133.26 g/mol
Structural Identifiers
SMILESCN(C)CCCCS
InChIInChI=1S/C6H15NS/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3
InChIKeyBFOCABWAUPCJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)butane-1-thiol (CAS 83785-27-7) for Surface Engineering and Biosensor Procurement: Technical Specifications and Performance Overview


4-(Dimethylamino)butane-1-thiol (CAS 83785-27-7) is a C4 alkylthiol with a terminal tertiary amine group and a terminal thiol group, belonging to the class of aminoalkanethiols used extensively in surface functionalization . This bifunctional molecule features a thiol moiety capable of chemisorption onto gold surfaces (Au–S bond formation) and a dimethylamino group that can be protonated or deprotonated to modulate surface charge, enabling controlled immobilization of charged biomolecules [1]. With a molecular formula of C6H15NS and a molecular weight of 133.26 g/mol, this compound represents the mid-chain-length member among its most relevant comparators: the C2 analog 2-(dimethylamino)ethane-1-thiol (DMAET), the C3 analog 3-(dimethylamino)propane-1-thiol, and the C6 analog 6-(dimethylamino)hexane-1-thiol [2].

Why 4-(Dimethylamino)butane-1-thiol Cannot Be Interchanged with Other Aminoalkanethiols in Gold Surface Functionalization


Aminoalkanethiols are not functionally interchangeable in self-assembled monolayer (SAM) applications because alkyl chain length directly governs SAM ordering, sulfur-gold interface structure, and the effective surface pKa of the terminal amine [1]. Experimental evidence demonstrates that short-chain aminothiols (C2 cysteamine) adsorb more strongly to gold and induce surface reconstruction by extracting Au atoms, forming adatom/vacancy combinations that create heterogeneous sulfur binding environments, whereas long-chain aminothiols (C11 mercaptoundecylamine) produce better-ordered SAMs driven by interchain van der Waals interactions [2]. Simultaneously, surface confinement shifts the amine pKa substantially relative to solution-phase values; for the C2 analog DMAET, the surface pKa was measured at 7.6 compared to a solution pKa of 10.8, a critical difference that determines the protonation state and electrostatic properties of the functionalized surface at physiological pH [3]. These chain-length-dependent structural and electrostatic variations mean that substituting one aminoalkanethiol for another without validation introduces uncontrolled variability in surface charge density, biomolecule immobilization efficiency, and sensor reproducibility.

Quantitative Performance Differentiation of 4-(Dimethylamino)butane-1-thiol Versus C2, C3, and C6 Aminoalkanethiol Comparators


Chain Length Optimization for SAM Ordering: C4 Position Between Disordered C2/C3 and Highly Ordered C11 SAMs

4-(Dimethylamino)butane-1-thiol occupies a strategic intermediate position (C4) in the aminothiol chain-length spectrum, situated between short-chain analogs that produce disordered SAMs with heterogeneous sulfur environments and long-chain analogs that produce highly ordered SAMs but with slower adsorption kinetics and reduced surface charge accessibility. Direct experimental evidence from X-ray photoelectron spectroscopy (XPS) on aminothiol SAMs demonstrates that short-chain aminothiols (C2 cysteamine, CEA) exhibit an additional low-binding-energy sulfur peak indicative of multiple sulfur binding environments arising from Au surface reconstruction, whereas long-chain aminothiols (C11 mercaptoundecylamine, MUAM) produce a single sulfur environment characteristic of well-ordered SAMs [1]. The C4 chain length of 4-(dimethylamino)butane-1-thiol is predicted by density functional theory (DFT) modeling in the same study to provide sufficient alkyl chain length for van der Waals-driven self-assembly while minimizing the surface reconstruction artifacts observed in C2/C3 thiols [2].

Self-Assembled Monolayers Surface Chemistry Gold Functionalization

Surface pKa Shift Magnitude: C2 DMAET Surface pKa 7.6 vs Solution pKa 10.8 Establishes Baseline for C4 Analog Prediction

The effective surface pKa of aminoalkanethiol SAMs differs substantially from solution-phase pKa values due to confinement effects and intermolecular interactions within the monolayer. For the C2 analog 2-(dimethylamino)ethanethiol (DMAET) SAM on a gold electrode, the surface pKa was experimentally determined to be 7.6 via electrochemical measurements, representing a ΔpKa of -3.2 units relative to its solution pKa of 10.8 [1]. This shift places the surface amine protonation transition directly within the physiologically relevant pH range (pH 6.5-8.0), meaning that small pH changes produce large changes in surface charge density. For 4-(dimethylamino)butane-1-thiol (C4), the increased alkyl chain length is expected to modulate the surface pKa by altering the local dielectric environment and amine-amine spacing within the SAM, providing a distinct electrostatic profile from both the C2 (DMAET) and C3 analogs [2].

Surface Electrochemistry Biosensors Electrostatic Immobilization

Antibody Immobilization Efficiency Varies with Alkanethiol Chain Length: C4 Represents Unexplored Intermediate Between C2 and C11

A systematic study of n-alkanethiol chain length effects on antibody-antigen binding efficiency demonstrated that antibody immobilization efficiency varied significantly with the SAM of n-alkanethiols, though this did not necessarily result in a corresponding increase in antigen binding [1]. The study examined chain lengths from C2 through C18, establishing that the physical and chemical properties of the SAM (packing density, thickness, terminal group accessibility) are chain-length-dependent and directly influence biomolecular recognition events. 4-(Dimethylamino)butane-1-thiol (C4) occupies a position within this chain-length spectrum where the trade-off between SAM stability and functional group accessibility is expected to differ from both shorter (C2, C3) and longer (C6, C11) analogs [2].

Immunosensor Development Protein Immobilization Surface Plasmon Resonance

Electrostatic DNA Immobilization on Dimethylamino-Terminated SAMs: C2 DMAET Validates the Functional Class

Scanning tunneling microscopy (STM) studies have directly demonstrated that gold surfaces modified with 2-(N,N-dimethylamino)ethanethiol immobilize plasmid DNA at solution pH values where the amino end groups are protonated [1]. This electrostatic immobilization mechanism is pH-switchable, enabling reversible capture and release of nucleic acids. 4-(Dimethylamino)butane-1-thiol shares the identical terminal dimethylamino functional group with the C2 analog (DMAET) studied in this work, and is expected to exhibit similar pH-dependent DNA binding behavior, with the added benefit of the C4 spacer potentially providing greater separation between the gold surface and the immobilized DNA to reduce steric hindrance and preserve DNA conformation [2].

DNA Biosensors Nucleic Acid Immobilization Electrostatic Adsorption

Optimized Research and Industrial Application Scenarios for 4-(Dimethylamino)butane-1-thiol Based on Quantitative Differentiation Evidence


Gold Nanoparticle Functionalization Requiring Controllable Surface Charge with Reduced Aggregation Risk

4-(Dimethylamino)butane-1-thiol is suitable for functionalizing gold nanoparticles (AuNPs) where surface charge control is critical for colloidal stability. The C4 spacer length provides a balance between the short C2/C3 analogs (which may produce heterogeneous sulfur binding environments and less stable SAMs per XPS evidence [1]) and the long C11 analog (which yields highly ordered SAMs but with slower adsorption kinetics). The terminal dimethylamino group enables pH-tunable surface charge based on the amine protonation state; the surface pKa shift phenomenon documented for the C2 analog (surface pKa 7.6 vs solution pKa 10.8) indicates that the effective protonation transition for C4 will occur within a physiologically relevant pH range, though at a potentially different value due to chain-length-dependent packing effects. This tunability allows researchers to control nanoparticle-nanoparticle electrostatic repulsion and nanoparticle-biomolecule interactions by adjusting buffer pH.

Electrochemical Biosensor Electrode Modification for DNA or Protein Detection

Gold electrode modification with 4-(dimethylamino)butane-1-thiol SAMs enables pH-switchable electrostatic immobilization of charged biomolecules. Direct STM evidence confirms that dimethylamino-terminated SAMs immobilize plasmid DNA when the amine is protonated [1]. The C4 chain length offers a longer spacer arm than the widely used C2 DMAET, which may reduce steric hindrance between the gold surface and large biomolecules such as antibodies or DNA, potentially improving binding capacity and preserving native biomolecule conformation. This application is particularly relevant for electrochemical impedance spectroscopy (EIS) biosensors, quartz crystal microbalance (QCM) sensors, and surface plasmon resonance (SPR) platforms requiring reproducible surface functionalization with defined charge characteristics.

Mixed SAM Formulation for Surface Potential Tuning and Isoelectric Point Control

4-(Dimethylamino)butane-1-thiol can be co-adsorbed with carboxylic acid-terminated thiols or hydroxyl-terminated thiols to create mixed SAMs with tunable surface potential and isoelectric points (IEPs). Studies on mixed amine/acid SAMs have demonstrated that IEPs ranging from 3.5 to 6.5 can be achieved arbitrarily by adjusting the ratio of functional groups [1]. The C4 dimethylamino thiol provides a tertiary amine functionality with a distinct protonation profile compared to primary amine-terminated thiols. Inclusion of the C4 compound in mixed SAM formulations offers an additional degree of freedom for surface charge engineering that is not available when using only primary amine or carboxylic acid thiols, enabling fine-tuning of protein adsorption, cell adhesion, and nanoparticle binding characteristics.

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